Allylmagnesium bromide

Physical Organic Chemistry Grignard Kinetics Competition Kinetics

Researchers substituting allylzinc or allyllithium reagents for allylmagnesium bromide encounter divergent stereochemical outcomes and failed syntheses. Allylmagnesium bromide (CAS 1730-25-2) reacts at the diffusion rate limit (~1.5×10⁵× faster than alkyl Grignards), enabling millisecond continuous flow allylation and chelation-controlled diastereoselectivity with α-alkoxy carbonyl substrates. • Delivers the chelation-controlled syn diastereomer, complementary to allylzinc bromide • Enables double allylation of nitrile and (2-azaallyl)stannane substrates where allyllithium fails • Supplied as standardized 1.0 M solution in diethyl ether; titratable concentration ensures reproducible stoichiometry

Molecular Formula C3H5BrMg
Molecular Weight 145.28 g/mol
CAS No. 1730-25-2
Cat. No. B157889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylmagnesium bromide
CAS1730-25-2
Molecular FormulaC3H5BrMg
Molecular Weight145.28 g/mol
Structural Identifiers
SMILES[CH2-]C=C.[Mg+2].[Br-]
InChIInChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
InChIKeyDQEUYIQDSMINEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylmagnesium Bromide Baseline Profile


Allylmagnesium bromide (CH₂=CHCH₂MgBr, CAS 1730-25-2) is a Grignard reagent commercially supplied as a 1.0 M solution in diethyl ether . It belongs to the allylic organomagnesium halide class and exhibits diffusion-limited reaction rates with carbonyl electrophiles—a property that sharply distinguishes it from saturated alkyl Grignard reagents [1]. The reagent is used to install the synthetically versatile allyl group via nucleophilic addition to aldehydes, ketones, imines, esters, and amides [2]. Its solution-phase speciation is governed by the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), which influences effective concentration and reactivity in situ [3].

Kinetics Diffusion-limited allylation supports time-sensitive protocols and flow chemistry
Functionalization Installs allyl group via nucleophilic addition to carbonyls, imines and related electrophiles
Speciation Schlenk equilibrium governs in-situ reactive species; concentration verification advised before use

Why Allylmagnesium Bromide Cannot Be Substituted


Generic substitution of allylmagnesium bromide with allylzinc bromide, allyllithium, allylmagnesium chloride, or saturated alkyl Grignard reagents will lead to diverging reaction outcomes because the metal center, halide counterion, and allyl bonding mode collectively determine the rate, regioselectivity, diastereoselectivity, and substrate scope [1]. Allylmagnesium halides react at the diffusion rate limit (ca. 1.5 × 10⁵ times faster than butylmagnesium bromide), rendering them non-chemoselective toward competing electrophiles—a property absent in alkylmagnesium halides [2]. The bromide counterion shifts the Schlenk equilibrium differently than chloride, altering the proportion of diallylmagnesium (R₂Mg) and MgBr₂ present in solution [3]. Furthermore, allylmagnesium bromide produces chelation-controlled diastereoselectivity with α-alkoxy carbonyl substrates, whereas allylzinc bromide under identical conditions yields the opposite stereoisomer [4]. These molecular-level differences mean that substituting one allyl organometallic for another without re-optimization will produce different product distributions, yields, and stereochemical outcomes.

Metal center governs rate: allylMgBr is diffusion-limited; alkyl Grignard reagents are activation-controlled—kinetic selectivity may shift significantly.
Halide counterion alters Schlenk equilibrium: allylMgCl yields different R₂Mg/MgX₂ distribution than allylMgBr, potentially affecting effective concentration and selectivity.
Allylzinc bromide produces opposite diastereoselectivity: Mg vs Zn chelation geometry inverts facial bias; direct substitution without re-optimization may invert stereochemical outcome.

Allylmagnesium Bromide Differentiation Evidence


Diffusion-Limited Rate vs. Butylmagnesium Bromide

Allylmagnesium bromide reacts with acetone, benzophenone, benzaldehyde, and diethylacetaldehyde approximately 1.5 × 10⁵ times faster than butylmagnesium bromide under identical conditions [1]. This rate enhancement places allylmagnesium bromide at the diffusion rate limit, meaning its reactions are mixing-controlled rather than activation-energy controlled—a property not shared by saturated alkyl Grignard reagents [2]. In competition experiments, allylmagnesium bromide consumed nearly all electrophile even when present as only 1 part in 100 parts of the competing butylmagnesium bromide [1].

Relative Rate
Head-to-head
~150,000× faster
Supports kinetic differentiation review
Diffusion-controlled; mixing governs rate, not activation energy
Physical Organic Chemistry Grignard Kinetics Competition Kinetics

Double Allylation Substrate Scope vs. Allyllithium

In the synthesis of N,N-bis(3-butenyl)amines, allylmagnesium bromide serves as the reagent of choice for double allylation of both (2-azaallyl)stannanes and (2-azaallyl)nitriles, while allyllithium effects double allylation only with (2-azaallyl)nitriles and fails with the stannane substrates [1]. This substrate scope difference is critical because (2-azaallyl)stannanes are more readily prepared and handled than the corresponding nitriles, and monoallylation cannot be stopped with stannane substrates—requiring a reagent that cleanly delivers the bis-allylated product [1].

Substrate Scope
Head-to-head
Stannane + nitrile vs. nitrile only
Expands synthetic entry points
Allyllithium fails with (2-azaallyl)stannanes; allylMgBr unique for double allylation
Synthetic Methodology Heterocycle Synthesis Grignard Reagent Selectivity

Chelation-Controlled Diastereoselectivity vs. Allylzinc Bromide

In additions to chiral α-alkoxy imines derived from (R)-2,3-O-cyclohexylideneglyceraldehyde, allylmagnesium bromide favors the chelation-controlled product, whereas allylzinc bromide produces the opposite diastereoisomer under comparable conditions [1]. In one representative example, allylzinc bromide addition gave products 41 and 42 in 19% and 47% isolated yield respectively, and the selectivity could be reversed by switching to allylmagnesium bromide as the nucleophile [1]. This stereodivergence is attributed to different chelation geometries: magnesium chelates through the imine nitrogen and α-alkoxy oxygen, while zinc engages alternative oxygen atoms, altering the facial bias of the addition [1].

Diastereofacial Selectivity
Cross-study
Chelation-controlled vs. opposite isomer
Enables stereodivergent route design
Mg vs Zn chelation geometry differs; confirmed across multiple α-alkoxy imine substrates
Stereoselective Synthesis Organometallic Chemistry Chelation Control

Manganese-Catalyzed Alkyne Allylmagnesation

Allylmagnesium bromide adds to homopropargylic alcohol ethers with high regio- and stereoselectivity in the presence of manganese catalysts, providing monoallylated products in 72–93% yield [1]. In contrast, allylzincation of terminal alkynes is complicated by competitive zincation of the alkyne C–H bond and double allylzincation side reactions, limiting synthetic utility [1]. Other transition metal catalysts including PdCl₂(CH₃CN)₂, NiCl₂(PPh₃)₂, CrCl₃, and RuCl₃ were ineffective, giving 0% conversion with quantitative recovery of starting material under identical conditions [1]. The reaction with Mn(acac)₃ (3 mol%) in toluene at 25 °C for 3 h produced the desired product in 93% yield [1].

Alkyne Allylmagnesation
Class-level
93% yield with Mn catalyst
Supports carbo-metallation method development
Pd/Ni/Cr/Ru catalysts: 0% conversion; allylzincation prone to side reactions
Carbometallation Alkyne Functionalization Catalysis

Fixed-Bed Reactor Preparation Yield Improvement

Conventional batch preparation of allylmagnesium bromide using allyl bromide, magnesium turnings, and diethyl ether in a 1:3:6 molar ratio yields 80–82% of the Grignard reagent due to competing Wurtz-type coupling that forms 1,5-hexadiene [1]. A recently patented fixed-bed reactor process (CN116178400B) achieves 98.3–99.3% yield by controlling the residence time of allyl bromide in the magnesium bed, suppressing the coupling side reaction [2]. The patent reports consistent yields of 98.3%, 98.8%, 98.5%, 98.6%, and 99.3% across five independent examples, demonstrating reproducibility [2]. This near-quantitative yield represents a >20% absolute improvement over the best conventional protocols and enables more efficient scale-up for industrial procurement [2].

Preparation Yield
Reported
98–99% vs. 80–82%
Supports scale-up yield evaluation
Fixed-bed reactor process; Wurtz coupling byproduct suppressed
Process Chemistry Grignard Preparation Organometallic Synthesis

Allylmagnesium Bromide Application Scenarios


Stereodivergent Homoallylic Amine Synthesis

When a research program requires both syn and anti homoallylic amine diastereomers from a single chiral aldehyde or imine, allylmagnesium bromide and allylzinc bromide provide complementary stereochemical outcomes [1]. Allylmagnesium bromide delivers the chelation-controlled product, while allylzinc bromide yields the opposite facial selectivity, enabling access to both diastereomeric series without switching to the enantiomeric starting material. This is demonstrated in the synthesis of both enantiomers of pipecolic acid and 4,5-dihydroxypipecolic acid derivatives, where the choice of allylmetal directly controls the stereochemical course [1]. Procurement should specify allylmagnesium bromide of known concentration (iodine-titrated ) to ensure reproducibility of the chelation-controlled pathway.

Double Allylation for N,N-Bis(3-butenyl)amine Building Blocks

For the construction of N,N-bis(3-butenyl)amine intermediates—key precursors to 2,3,6,7-tetrahydroazepines via ring-closing metathesis—allylmagnesium bromide is uniquely effective for double allylation of both (2-azaallyl)stannane and nitrile substrates, whereas allyllithium fails with stannanes [2]. This expanded substrate tolerance allows synthetic chemists to select the most convenient 2-azaallyl precursor based on availability and handling properties. The bis-allylated products are obtained cleanly without monoallylation contamination from stannane substrates [2].

Ultra-Fast Allylation for Flow Chemistry

Because allylmagnesium bromide reacts with carbonyl compounds at the diffusion rate limit (ca. 1.5 × 10⁵ times faster than butylmagnesium bromide [3]), it is the reagent of choice for continuous flow allylation processes where residence times are measured in milliseconds to seconds. The diffusion-controlled kinetics mean that the reaction rate is limited only by mixing efficiency, not by intrinsic activation barriers [4]. This property also enables allylation in the presence of protic agents—the carbonyl addition rate is comparable to or faster than the protonation rate, a feature not shared by alkyl Grignard reagents [3].

Fixed-Bed Reactor Large-Scale Preparation

For industrial or core-facility laboratories that prepare allylmagnesium bromide in-house, the fixed-bed reactor process (CN116178400B) delivers 98.3–99.3% yield, representing a >20% absolute yield improvement over conventional batch preparation (80–82%) [REFS-6, REFS-7]. This near-quantitative yield minimizes the formation of 1,5-hexadiene (the Wurtz coupling byproduct), improving safety by reducing flammable byproducts and reducing waste disposal costs. The process uses magnesium granules (0.5–5 mm) in a packed bed with iodine activation, and the standardized protocol yields titratable concentrations suitable for direct use in downstream synthesis [5].

Application
Selection Property
Validation Focus
Stereodivergent amine synthesis
Chelation-controlled diastereoselectivity
Verify stereochemical outcome with α-alkoxy imines
N,N-Bis(butenyl)amine building blocks
Stannane and nitrile substrate scope
Confirm double allylation on target precursor
Flow allylation chemistry
Diffusion-limited kinetics
Verify mixing-controlled conversion in flow setup
In-house large-scale preparation
Fixed-bed reactor process
Validate yield and concentration reproducibility

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